molecular formula C17H19N3O B5860471 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile

2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile

Cat. No. B5860471
M. Wt: 281.35 g/mol
InChI Key: OMBWTRSLVDMIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile, also known as DMABN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the nicotinonitrile family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile is not fully understood, but it is thought to work by inhibiting various enzymes and pathways in the body. For example, this compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and growth. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, this compound has also been shown to have anti-inflammatory and antioxidant properties. It has been suggested that these properties may be responsible for some of the compound's therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile for lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile. One area of research could be to further explore its anti-cancer effects and potential applications in cancer treatment. Another area of research could be to investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, more research could be done to understand the compound's mechanism of action and the pathways it affects in the body.

Synthesis Methods

The synthesis of 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile can be achieved through a multi-step process. The first step involves the reaction of 2,5-dimethylaniline with formaldehyde to produce 2-(2,5-dimethylphenyl)formaldehyde. This intermediate is then reacted with acetonitrile and methylamine to produce this compound. The final product can be purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has been in the field of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has been suggested that this compound may work by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-(2,5-dimethylanilino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-5-6-12(2)16(7-11)20-17-15(9-18)14(10-21-4)8-13(3)19-17/h5-8H,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBWTRSLVDMIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=CC(=C2C#N)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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